molecular formula C₅H₇KO₂ B1145449 Potassium (Z)-2-methylbut-2-enoate CAS No. 65885-66-7

Potassium (Z)-2-methylbut-2-enoate

Cat. No.: B1145449
CAS No.: 65885-66-7
M. Wt: 138.21
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (Z)-2-methylbut-2-enoate is the potassium salt of (Z)-2-methylbut-2-enoic acid (tiglic acid). Its molecular formula is C₅H₇KO₂, derived from the deprotonation of tiglic acid (C₅H₈O₂) and substitution with a potassium ion. This compound is characterized by a branched α,β-unsaturated carboxylic acid structure with a (Z)-configuration at the double bond.

Key features of this compound include:

  • High water solubility: As a potassium salt, it is expected to exhibit greater solubility in polar solvents compared to its ester analogs.
  • Reactivity: The α,β-unsaturated carbonyl group enables Michael addition reactions and conjugation with biomolecules.
  • Biological relevance: Derivatives of 2-methylbut-2-enoate are associated with anti-inflammatory, antitumor, and pesticidal activities .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with potassium (Z)-2-methylbut-2-enoate:

Table 1: Structural Comparison of 2-Methylbut-2-enoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application References
This compound C₅H₇KO₂ 138.21 (calculated) Potassium salt; high solubility; reactive α,β-unsaturated system Preservative potential (inferred)
cis-3-Hexenyl tiglate C₁₁H₁₈O₂ 182.26 Ester form; volatile with floral/fruity odor Pest attractant in tomatoes
(Z)-(E)-2-Methylbut-2-en-1-yl ester C₁₀H₁₆O₂ 168.23 Mixed stereoisomer ester; low polarity Flavor/fragrance applications (inferred)
Cevadine C₃₂H₄₉NO₉ 591.70 Complex alkaloid with (Z)-2-methylbut-2-enoate moiety Antitumor, anti-inflammatory properties
Potassium sorbate C₆H₇KO₂ 150.22 Potassium salt of sorbic acid; conjugated diene system Food preservative (E202)
2-Methylbut-2-enoate STLs (e.g., Compound 14) Variable Variable Sesquiterpene lactones with tiglate groups Reduced antitrypanosomal activity

A. Solubility and Reactivity

  • Potassium salts (e.g., this compound, potassium sorbate) exhibit higher water solubility than ester derivatives, making them suitable for aqueous applications like food preservation .
  • Esters (e.g., cis-3-hexenyl tiglate) are lipophilic and volatile, ideal for use in fragrances or as insect attractants .

C. Stereochemical Considerations

  • The (Z)-configuration in this compound and its esters (e.g., cis-3-hexenyl tiglate) influences molecular geometry and interaction with biological targets. For example, stereoisomerism affects the binding affinity of pest attractants to insect olfactory receptors .

Properties

CAS No.

65885-66-7

Molecular Formula

C₅H₇KO₂

Molecular Weight

138.21

Origin of Product

United States

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